Di((2H3)methyl)ammonium chloride
Overview
Description
It is a quaternary ammonium compound with the molecular formula C2D6H2ClN and a molecular weight of 87.58 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Mechanism of Action
Mode of Action
This disruption can lead to the death of the microorganism, providing the compound’s antimicrobial effect .
Pharmacokinetics
Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . It is distributed in organs like the liver, kidney, and intestines after oral administration . Metabolism occurs mainly through oxidation in the decyl side-chains, potentially mediated by intestinal microbes . Excretion predominantly occurs through feces, with minimal amounts detected in urine . It displays low potential for bioaccumulation based on its low oral bioavailability, rapid excretion, and recovery of administered dose .
Result of Action
The molecular and cellular effects of Di((2H3)methyl)ammonium chloride’s action primarily involve the disruption of microbial cell structures and functions, leading to the death of the microorganisms . This results in its antimicrobial effect, making it useful in various applications such as disinfectants.
Biochemical Analysis
Biochemical Properties
Di((2H3)methyl)ammonium chloride is known for its antimicrobial properties and has been widely used in various applications The compound interacts with various biomolecules, primarily through ionic interactions due to its positive charge
Cellular Effects
Similar quaternary ammonium compounds are known to disrupt cellular processes, primarily through their interactions with cell membranes. They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Similar quaternary ammonium compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di((2H3)methyl)ammonium chloride can be synthesized through the reaction of deuterated methylamine with deuterated methyl chloride in the presence of a suitable solvent and catalyst. The reaction typically occurs under reflux conditions at temperatures ranging from 75 to 95°C and under a pressure of less than or equal to 0.18 MPa for 4 to 6 hours . After the reaction, the mixture is heated at 80 to 90°C for an additional 2 to 3 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Di((2H3)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium salts.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert this compound to secondary amines.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions to form various quaternary ammonium salts.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Secondary amines.
Substitution: Different quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
Di((2H3)methyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a catalyst in various chemical reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and study enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs to improve pharmacokinetic properties and reduce metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
Dimethylammonium chloride: The non-deuterated analog of di((2H3)methyl)ammonium chloride.
Didecyldimethylammonium chloride: A quaternary ammonium compound with longer alkyl chains, used as a disinfectant and antiseptic.
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used in various industrial applications.
Uniqueness
This compound is unique due to its deuterated structure, which provides distinct isotopic properties that are valuable in scientific research. The presence of deuterium atoms can enhance the stability of the compound and reduce its metabolic degradation, making it useful in the development of deuterated drugs. Additionally, its quaternary ammonium structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201236 | |
Record name | Di((2H3)methyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53170-19-7 | |
Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di((2H3)methyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di((2H3)methyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di[(2H3)methyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: How does deuterium substitution in di((2H3)methyl)ammonium chloride, compared to its non-deuterated counterpart, potentially affect its physicochemical properties?
A1: Based on the research on deuterated methadone, we can expect some significant differences between this compound and its non-deuterated form. The paper states that "[d]euterated methadone.HCl had rather similar physicochemical properties compared to methadone.HCl in the solid phase, a divergent behaviour was observed in solution (pKa, chromatographic and 13C-NMR data)." [] This suggests that deuterium substitution might not drastically alter the solid-state properties but could influence its behavior in solution. Specifically, the research observed "[a] higher basicity along with a more important hydrophilicity" for the deuterated methadone. [] These changes could arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, impacting hydrogen bonding and polarity. Further investigation using techniques like 13C-NMR and pKa determination would be needed to confirm these effects on this compound.
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